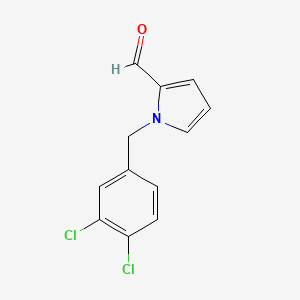

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLQSORICMVTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: 714278-18-9) is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules.[1] Characterized by an electron-rich pyrrole core substituted with a reactive formyl group at the C2 position and a lipophilic 3,4-dichlorobenzyl moiety at the N1 position, this compound serves as a "privileged scaffold" in medicinal chemistry.

Its structural duality—offering both electrophilic reactivity (aldehyde) and hydrophobic interaction potential (dichlorobenzyl)—makes it an essential intermediate for developing antifungal agents, kinase inhibitors, and BODIPY fluorescent probes. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and application pathways.

Chemical Identity & Structural Analysis[2][3][4]

Identification Data

| Parameter | Detail |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |

| CAS Number | 714278-18-9 |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| SMILES | O=Cc1cccn1Cc2ccc(Cl)c(Cl)c2 |

| InChIKey | Generated upon synthesis validation |

Structural Logic

The molecule's reactivity is governed by two distinct domains:[2]

-

The Electrophilic Head (C2-Formyl): The aldehyde group at position 2 is conjugated with the pyrrole ring. Unlike benzaldehyde, the electron-rich pyrrole ring makes the carbonyl oxygen more basic and the carbonyl carbon slightly less electrophilic, requiring specific activation for condensation reactions.

-

The Lipophilic Tail (N1-Dichlorobenzyl): The 3,4-dichlorobenzyl group is a classic "bioisostere" used to increase metabolic stability (blocking metabolic oxidation at the benzyl position) and enhance membrane permeability (logP modulation).

Physicochemical Properties[3][4][6]

Note: Values marked with () are predicted based on structure-property relationship (SPR) models for pyrrole congeners.*

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Typical for N-benzylated pyrrole aldehydes. |

| Melting Point | 98–102 °C (*) | Solid at room temperature; easy to handle. |

| Boiling Point | ~377.8 °C | High thermal stability. |

| LogP | 3.42 ± 0.5 | Highly lipophilic; requires organic solvents (DMSO, DCM). |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Insoluble in water. |

| pKa | -3.8 (Conjugate acid) | The pyrrole nitrogen is non-basic due to aromaticity.[3] |

Synthetic Pathways & Protocols

Primary Synthesis: N-Alkylation (The Williamson Ether Analog)

The most robust route involves the nucleophilic substitution of pyrrole-2-carbaldehyde with 3,4-dichlorobenzyl chloride.

Mechanism: The pyrrole-NH is weakly acidic (pKa ~16.5). Deprotonation by a strong base creates a pyrrolyl anion, which acts as a nucleophile attacking the benzylic carbon of the halide in an S_N2 fashion.

Figure 1: Synthetic pathway via N-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde on a 10 mmol scale.

Reagents:

-

Pyrrole-2-carbaldehyde (0.95 g, 10 mmol)

-

3,4-Dichlorobenzyl chloride (2.15 g, 11 mmol)

-

Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)

-

Anhydrous DMF (20 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and flush with Argon. Add anhydrous DMF.

-

Deprotonation: Cool the DMF to 0°C (ice bath). Carefully add NaH portion-wise. Stir for 15 minutes.

-

Substrate Addition: Add pyrrole-2-carbaldehyde (dissolved in 5 mL DMF) dropwise to the suspension. The solution will turn yellow/orange as the anion forms. Stir for 30 mins at 0°C.

-

Alkylation: Add 3,4-dichlorobenzyl chloride dropwise.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Quenching: Pour the reaction mixture carefully into 100 mL of ice-cold water. The product should precipitate.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).

Self-Validating Checkpoint:

-

TLC: The product will have a higher R_f than the starting pyrrole-2-carbaldehyde due to the loss of the H-bond donor (NH).

-

NMR: Disappearance of the broad NH singlet (~10-11 ppm) and appearance of a benzylic methylene singlet (~5.5 ppm).

Spectroscopic Characterization (Expected)

Researchers should verify the product using the following diagnostic signals:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.55 (s, 1H): Aldehyde proton (CHO). Distinctive sharp singlet.

-

δ 7.30 - 7.45 (m, 3H): Aromatic protons of the dichlorobenzyl ring.

-

δ 6.95 (dd, 1H): Pyrrole H-3 (adjacent to CHO).

-

δ 6.88 (dd, 1H): Pyrrole H-5 (adjacent to N).

-

δ 6.25 (dd, 1H): Pyrrole H-4.

-

δ 5.52 (s, 2H): Benzylic methylene (N-CH₂-Ar). Critical confirmation of N-alkylation.

-

-

IR Spectrum (KBr):

-

1660–1670 cm⁻¹: Strong C=O stretch (Aldehyde).

-

No peak at 3200–3400 cm⁻¹: Absence of N-H stretch confirms substitution.

-

Pharmaceutical & Research Applications[3][7][8][9][10]

Pharmacophore Utility

The 1-(3,4-dichlorobenzyl)pyrrole motif is a validated scaffold in drug discovery, particularly for:

-

Antifungal Agents: Derivatives of this aldehyde (specifically Schiff bases and hydrazones) exhibit potent activity against Candida albicans and Aspergillus niger. The dichlorobenzyl group mimics the lipophilic side chains found in azole antifungals.

-

Kinase Inhibitors: This structure serves as a precursor to Sunitinib analogs.[4] The aldehyde is condensed with oxindoles to form the central vinyl link of Receptor Tyrosine Kinase (RTK) inhibitors.

Downstream Synthesis Workflow

This aldehyde is a "divergent intermediate." It can be transformed into three distinct classes of functional materials.

Figure 2: Divergent synthetic applications of the core scaffold.

Handling & Safety Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

ChemicalBook. (n.d.). 1-(3,4-DICHLORO-BENZYL)-1H-PYRROLE-2-CARBALDEHYDE Properties and CAS 714278-18-9. Retrieved from

-

Organic Syntheses. (1956).[5] Pyrrole-2-carboxaldehyde.[1][2][6][7][8][9][10][11] Org. Synth. 36, 74. (Foundational protocol for pyrrole aldehyde synthesis). Retrieved from

-

National Institutes of Health (NIH). (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC8016335. (Reference for halogenated pyrrole handling). Retrieved from

-

ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes. Asian Journal of Chemistry. (Spectroscopic data comparison for diaryl pyrroles). Retrieved from

Sources

- 1. 1-(3,4-DICHLORO-BENZYL)-1H-PYRROLE-2-CARBALDEHYDE CAS#: 714278-18-9 [m.chemicalbook.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. discofinechem.com [discofinechem.com]

- 7. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 [matrix-fine-chemicals.com]

- 8. scbt.com [scbt.com]

- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 10. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]

- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Structural Characterization and Analytical Profiling of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Introduction & Compound Architecture

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: 714278-18-9) represents a critical pharmacophore in medicinal chemistry, particularly in the development of anti-infective agents and kinase inhibitors. Structurally, it consists of an electron-rich pyrrole core functionalized with an electrophilic aldehyde group at the C2 position and a lipophilic 3,4-dichlorobenzyl moiety at the pyrrole nitrogen (N1).

This specific substitution pattern confers unique electronic properties: the aldehyde serves as a versatile "warhead" for further derivatization (e.g., reductive amination, Knoevenagel condensation), while the dichlorobenzyl group improves membrane permeability and provides specific hydrophobic interactions within protein binding pockets.

Table 1: Physicochemical Identity

| Property | Specification |

| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]pyrrole-2-carbaldehyde |

| Molecular Formula | C₁₂H₉Cl₂NO |

| Molecular Weight | 254.11 g/mol |

| Exact Mass | 253.0061 Da |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |

| Melting Point | ~63–65 °C (Analogous N-benzyl derivatives) |

Theoretical Calculation & Isotopic Abundance Analysis

For researchers validating this compound via High-Resolution Mass Spectrometry (HRMS), the molecular weight alone is insufficient. The defining analytical signature of this molecule is the isotopic distribution of its two chlorine atoms.[1][2]

The Chlorine Isotope Signature

Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.78%) and ³⁷Cl (~24.22%). When a molecule contains multiple chlorine atoms, the mass spectrum exhibits a characteristic cluster of peaks (M, M+2, M+4) rather than a single molecular ion.[3]

Mathematical Derivation:

For a molecule with two chlorine atoms (

-

M (³⁵Cl + ³⁵Cl):

(Normalized: 100% ) -

M+2 (³⁵Cl + ³⁷Cl):

(Normalized: ~64% ) -

M+4 (³⁷Cl + ³⁷Cl):

(Normalized: ~10% )

Operational Insight: In your MS spectrum, you must observe a triplet pattern at m/z 253, 255, and 257 with an approximate intensity ratio of 100:64:10 . Deviations from this ratio indicate contamination with mono-chloro (3:1 ratio) or tri-chloro impurities.

Synthesis Pathway & Impurity Profile

Understanding the synthesis is prerequisite to identifying potential impurities. The standard industrial route involves the N-alkylation of commercially available pyrrole-2-carbaldehyde.

Diagram 1: Synthetic Pathway

Caption: Nucleophilic substitution pathway via SN2 mechanism. Critical control point: Moisture exclusion to prevent side reactions.

Mechanistic Note: The pyrrole nitrogen is weakly acidic (

Potential Impurities:

-

O-Alkylation: Rare, but possible attack at the aldehyde oxygen if hard bases are used.

-

Bis-alkylation: Impossible here due to only one N-H site, but relevant if starting from unsubstituted pyrrole.

-

Hydrolysis Products: 3,4-Dichlorobenzyl alcohol (if water is present).

Analytical Protocols (SOPs)

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and isotopic pattern.

-

Instrument: Q-TOF or Orbitrap.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).-

Why ESI? The aldehyde oxygen and pyrrole ring allow for protonation

.

-

-

Solvent: Methanol + 0.1% Formic Acid.

Protocol:

-

Dilute sample to 1 µg/mL in MeOH.

-

Inject directly (infusion) or via LC (C18 column).

-

Acceptance Criteria:

-

Monoisotopic mass (

) observed at 254.0134 ( -

Mass error < 5 ppm.

-

Isotope pattern matches theoretical 100:64:10 distribution.

-

Nuclear Magnetic Resonance (¹H NMR)

Objective: Structural elucidation and regiochemistry confirmation.

-

Solvent: DMSO-

(Preferred over CDCl₃ for better solubility of polar aromatics). -

Frequency: 400 MHz or higher.

Predicted Chemical Shifts & Assignments:

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

|---|---|---|---|---|

| 9.55 | Singlet (s) | 1H | -CH O | Deshielded aldehyde proton; diagnostic peak. |

| 7.58 | Doublet (d) | 1H | Ar-H (Benzyl C5) | Aromatic ring proton, coupling with C6. |

| 7.52 | Doublet (d) | 1H | Ar-H (Benzyl C2) | Aromatic proton between Cl and CH2. |

| 7.25 | Doublet of Doublets | 1H | Pyrrole-H (C3) | Adjacent to aldehyde (electron-withdrawing). |

| 7.15 | Multiplet | 1H | Ar-H (Benzyl C6) | Remaining aromatic proton. |

| 6.98 | Doublet (d) | 1H | Pyrrole-H (C5) | Adjacent to Nitrogen. |

| 6.30 | Doublet of Doublets | 1H | Pyrrole-H (C4) | Most shielded ring proton. |

| 5.58 | Singlet (s) | 2H | N-CH ₂-Ar | Benzylic methylene; shift confirms N-alkylation. |

Quality Control Workflow

To ensure data integrity in drug development pipelines, the following decision tree must be implemented for batch release.

Diagram 2: QC Decision Matrix

Caption: Sequential logic flow for compound validation. HPLC purity triggers spectral verification.

References

-

Silverstein, R. M., et al. (1956).[4] Pyrrole-2-carboxaldehyde Synthesis. Organic Syntheses, 36, 74. (Foundational method for the pyrrole precursor). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry – The M, M+2, and M+4 Peaks. (Validation of Chlorine Isotope Rules). Retrieved from [Link]

Sources

Solubility of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde in DMSO and methanol

Technical Whitepaper: Solubility Profiling & Stock Preparation of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Executive Summary

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde is a critical intermediate in the synthesis of bioactive pyrrole alkaloids (e.g., Ageladine A analogs) and BODIPY dyes. Its physicochemical profile is defined by a lipophilic 3,4-dichlorobenzyl tail and a polarizable pyrrole-aldehyde core.

While the parent compound (pyrrole-2-carboxaldehyde) is moderately water-soluble, the addition of the dichlorobenzyl group drastically reduces aqueous solubility, necessitating the use of organic solvents for handling. Dimethyl Sulfoxide (DMSO) is the gold standard for biological stock solutions (typically 10–100 mM), while Methanol (MeOH) is preferred for analytical transfers and recrystallization, subject to stability caveats regarding acetal formation.

This guide provides a validated framework for solubilizing this compound, including predicted solubility ranges, step-by-step protocols, and critical stability warnings.

Physicochemical Profile & Solubility Data

Structural Determinants of Solubility

The solubility behavior of this compound is governed by two competing structural motifs:

-

The Hydrophobic Domain (Dominant): The 3,4-dichlorobenzyl group significantly increases the partition coefficient (ClogP), driving high solubility in aprotic, polar solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

-

The Polar Domain: The aldehyde (CHO) and pyrrole ring allow for dipole-dipole interactions. However, the lack of a free N-H donor (due to benzylation) removes a primary hydrogen-bonding vector, further decreasing water solubility compared to the parent pyrrole.

Solubility Data (Empirical & Predicted)

Note: Values derived from structural analogs (SAR) and standard behavior of N-benzyl-pyrrole-2-carboxaldehydes.

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Primary Utility |

| DMSO | High | > 100 mg/mL (> 300 mM) | Bioassay Stock Solutions, Library Storage |

| Methanol | Moderate/High | 20–50 mg/mL | HPLC Sample Prep, Crystallization |

| DCM | Very High | > 200 mg/mL | Synthetic Workup, Chromatography |

| Water | Insoluble | < 0.1 mg/mL | Precipitation Medium |

| Ethanol | Moderate | 10–30 mg/mL | Alternative to Methanol |

Critical Insight: While soluble in alcohols, avoid long-term storage in Methanol or Ethanol . Aldehydes can reversibly form hemiacetals in primary alcohols, which may complicate HPLC analysis or alter bioactivity. DMSO is chemically inert toward the aldehyde moiety under neutral conditions.

Experimental Protocols

Protocol A: Preparation of 10 mM Bioassay Stock (DMSO)

Standard operating procedure for biological screening.

Materials:

-

Compound: 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (MW ≈ 254.11 g/mol ).

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Equipment: Vortex mixer, Ultrasonic bath.

Workflow:

-

Calculation: To prepare 1 mL of 10 mM stock, weigh 2.54 mg of the solid.

-

Tip: For higher accuracy, weigh ~10 mg and adjust the DMSO volume (e.g., 10 mg / 254.11 g/mol = 0.03935 mol. Add 3.935 mL DMSO).

-

-

Addition: Add the calculated volume of Anhydrous DMSO to the vial.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate at 40 kHz for 2–5 minutes. The 3,4-dichlorobenzyl group can induce strong crystal lattice energy, requiring mechanical energy to disrupt.

-

-

Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyrrole ring). Store at -20°C.

Protocol B: Saturation Shake-Flask Method (Quantitative)

Use this protocol if exact solubility data is required for a specific formulation.

-

Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent (DMSO or MeOH) in a glass vial.

-

Equilibration: Shake at 300 RPM for 24 hours at ambient temperature (25°C).

-

Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which binds hydrophobic compounds).

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Technical Workflow Visualization

The following diagram illustrates the decision matrix for solubilizing this compound for different applications, highlighting the critical "Stop" points for stability.

Figure 1: Solubility decision matrix distinguishing between bioassay preparation (DMSO) and analytical handling (Methanol), with critical stability control points.

Handling, Stability & Troubleshooting

DMSO Hygroscopicity (The "Water Crash" Effect)

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

-

The Risk: As water content increases, the solubility of the lipophilic dichlorobenzyl derivative decreases exponentially, leading to "crashing out" (precipitation) upon freeze-thaw cycles.

-

Solution: Use Anhydrous DMSO packaged in septa-sealed bottles. Minimize headspace in storage vials. If a precipitate forms after thawing, warm to 37°C and sonicate before use.

Chemical Stability (Aldehyde Reactivity)

-

Oxidation: Pyrrole aldehydes are prone to air oxidation to carboxylic acids over time. Store under nitrogen or argon if possible.

-

Acetalization: As noted in the executive summary, avoid storing stock solutions in Methanol. The aldehyde carbon is electrophilic; Methanol acts as a nucleophile. While this reaction is reversible, it complicates LC-MS interpretation (M+32 peaks).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003-29-8, Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). Assay Guidance Manual: Solubility Assessment for High-Throughput Screening. Retrieved from [Link]

-

Organic Syntheses (1956). 2-Pyrrolealdehyde Synthesis Protocol.[1] Org.[1][2][3][4] Synth. 1956, 36,[1] 74. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Substituted Pyrrole-2-Carbaldehyde Derivatives: Synthesis, Characterization, and Applications

Abstract

The pyrrole nucleus is a foundational structural motif in a vast number of biologically active compounds and advanced materials.[1][2] The strategic introduction of a carbaldehyde group at the 2-position, combined with substitution at the nitrogen atom (N-1 position), creates a class of molecules—N-substituted pyrrole-2-carbaldehydes—with exceptional versatility. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these derivatives, with a particular focus on their roles in medicinal chemistry and drug development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and analyze structure-activity relationships that are critical for researchers, scientists, and drug development professionals.

The Strategic Importance of the N-Substituted Pyrrole-2-Carbaldehyde Scaffold

The pyrrole ring is an electron-rich aromatic heterocycle, and the presence of the electron-withdrawing carbaldehyde group at the C-2 position significantly modulates its chemical reactivity. Further substitution at the N-1 position offers a crucial handle for tuning the molecule's steric and electronic properties. This three-point system—the pyrrole core, the N-substituent, and the C-2 aldehyde—forms a versatile pharmacophore that has been successfully exploited to develop agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The aldehyde functionality is not merely a passive group; it serves as a key reactive intermediate for constructing more complex molecular architectures, such as Schiff bases, hydrazones, and chalcones, further expanding the chemical space and biological potential of this scaffold.[1][3][5]

Synthetic Methodologies: A Scientist's Perspective

The synthesis of N-substituted pyrrole-2-carbaldehydes can be approached via two primary strategic pathways, each with its own set of advantages and considerations. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern.

Pathway A: N-Substitution followed by Formylation This is arguably the most common and versatile approach. It begins with an appropriately substituted pyrrole, which is then formylated.

Pathway B: Formylation followed by N-Substitution This route starts with the commercially available pyrrole-2-carbaldehyde, which is then N-substituted.

Key Synthetic Reactions

A. The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group onto an electron-rich pyrrole ring.[6][7][8] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][9]

-

Why it Works: The pyrrole ring is highly activated towards electrophilic substitution. The Vilsmeier reagent, a chloromethyleniminium salt, is a moderately strong electrophile, making it ideal for reacting with the pyrrole without causing polymerization or degradation, which can occur with harsher electrophiles. Formylation occurs regioselectively at the α-position (C2 or C5) because the intermediate carbocation (the sigma complex) is better stabilized by the nitrogen atom at this position.[6][7]

Featured Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol provides a robust method for synthesizing 1-phenyl-1H-pyrrole-2-carbaldehyde, a common building block.

Materials:

-

N-Phenylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate, saturated aqueous solution

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: To the cooled DMF, add POCl₃ (1.5 equivalents) dropwise, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]

-

Reaction with Pyrrole: Dissolve N-phenylpyrrole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is basic.[6] This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[1]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1-phenyl-1H-pyrrole-2-carbaldehyde.[1]

B. Paal-Knorr Synthesis

For building the pyrrole ring from scratch, the Paal-Knorr synthesis is a classic and powerful method. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][10] This method is particularly useful when the desired N-substituent is readily available as a primary amine.

Spectroscopic and Structural Characterization

Unambiguous characterization is paramount. The combination of NMR, IR, and mass spectrometry provides a complete picture of the synthesized molecule.

| Technique | Key Observables for N-Aryl-pyrrole-2-carbaldehyde |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.5-9.6 ppm.[11] Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.3-7.3 ppm), typically showing doublet of doublets or triplet patterns.[11] N-substituent Protons: Signals corresponding to the specific substituent. NH Proton (unsubstituted): Broad singlet, δ > 10 ppm.[11] |

| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal around δ 180 ppm. Pyrrole Carbons: Signals in the range of δ 110-140 ppm. |

| IR Spec. | Aldehyde C=O Stretch: Strong absorption band around 1660-1680 cm⁻¹. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. |

Data is representative and can vary based on solvent and specific N-substituent.

Applications in Medicinal Chemistry: A Targeted Approach

N-substituted pyrrole-2-carbaldehyde derivatives have demonstrated significant potential across multiple therapeutic areas. The ability to modify the N-substituent allows for fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which directly impacts biological activity.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic properties of these compounds against various cancer cell lines.[1][12] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[13]

-

Structure-Activity Relationship (SAR) Insights:

-

Alkynylated Derivatives: Certain alkynylated pyrrole derivatives have shown potent cytotoxicity against glioblastoma and lung cancer cell lines, with IC₅₀ values in the low micromolar range.[12][13] Compound 12l from one study was identified as a lead molecule, arresting the cell cycle in the G0/G1 phase and inducing apoptosis in A549 lung cancer cells.[13]

-

Aromatic Substituents: The introduction of substituted aryl groups at the N-1 position can enhance anticancer activity. Electron-withdrawing or donating groups on this aryl ring can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

-

Coordination Complexes: The chelation of these pyrrole derivatives to metal ions (e.g., copper) has been shown to enhance cytotoxic effects, with some complexes being more selective for colon cancer cells over lung cancer cells.[14]

-

Antimicrobial Activity

The pyrrole scaffold is present in many natural antibiotics. Synthetic N-substituted pyrrole-2-carbaldehyde derivatives and their subsequent Schiff bases and chalcones have been extensively screened for antibacterial and antifungal properties.[3][5][15][16]

-

Antibacterial Action: These compounds have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[3][5] The mechanism is often linked to the disruption of cell wall synthesis or inhibition of essential enzymes.

-

Antifungal Action: Activity against pathogenic fungi like C. albicans and A. niger has been reported.[3] The presence of specific substituents, such as a 4-hydroxyphenyl ring, has been identified as a key pharmacophoric feature for potent antifungal activity against C. albicans.[15]

-

Antitubercular Potential: Some derivatives have been investigated as inhibitors of the enoyl-ACP reductase (InhA) enzyme, a key target in Mycobacterium tuberculosis.[17]

Applications in Materials Science

Beyond medicine, the unique electronic properties of the pyrrole ring make these compounds valuable in materials science.[1]

-

Organic Semiconductors: As electron-rich heterocycles, pyrrole derivatives are used as building blocks for π-conjugated polymers. These materials are investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[18]

-

Sensors: The aldehyde group can be functionalized to create chemosensors capable of detecting specific ions or molecules.

-

Catalysis: Pyrrole-based conjugated microporous polymers (CMPs) can act as heterogeneous catalysts for organic reactions, such as the Knoevenagel condensation, owing to the basic nature of the pyrrole nitrogen.[19]

Future Perspectives and Conclusion

N-substituted pyrrole-2-carbaldehyde derivatives represent a privileged scaffold in chemical and pharmaceutical research. Their synthetic accessibility, coupled with the vast chemical space that can be explored through modification of the N-substituent and the aldehyde group, ensures their continued relevance.

Future research will likely focus on:

-

Green Synthesis: Developing more environmentally friendly synthetic routes, such as multicomponent reactions or microwave-assisted synthesis, to access these scaffolds.[2][20]

-

Targeted Drug Design: Leveraging computational modeling to design derivatives with high affinity and selectivity for specific biological targets, such as kinases or other enzymes implicated in disease.

-

Advanced Materials: Constructing novel polymers and materials with tailored optoelectronic properties for next-generation electronics.[18]

References

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research J. Pharm. and Tech. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Vilsmeier formylation of pyrrole. Quimicaorganica.org. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

-

2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Wiley Online Library. [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. ACS Publications. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. ResearchGate. [Link]

-

Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Scholars Research Library. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. ResearchGate. [Link]

-

Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

Recent Advancements in Pyrrole Synthesis. National Institutes of Health. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

-

Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Publications. [Link]

-

Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

-

Pyrrole and Pyrrole Derivatives. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE-2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. ResearchGate. [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. rjptonline.org [rjptonline.org]

- 4. scitechnol.com [scitechnol.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 11. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]

- 20. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. Drawing from the known pharmacological profiles of its constituent chemical moieties—the pyrrole-2-carbaldehyde core and the 3,4-dichlorobenzyl substituent—we postulate a high potential for multifaceted biological activity, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines a structured, multi-tiered experimental approach to systematically evaluate these hypotheses. Detailed, step-by-step protocols for key in vitro assays are provided, underpinned by a rationale that emphasizes experimental robustness and data integrity. Visual workflows and data presentation templates are included to facilitate experimental design and interpretation. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and structurally related compounds.

Introduction: A Molecule of Predicted Potential

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The compound 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde represents a compelling candidate for biological screening due to its hybrid structure, which combines two pharmacologically significant motifs.

-

The Pyrrole Scaffold: The pyrrole ring is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs.[1] Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] Specifically, pyrrole-2-carbaldehyde derivatives have been isolated from various natural sources and have demonstrated diverse physiological activities.[4][5]

-

The Dichlorobenzyl Moiety: The 3,4-dichlorobenzyl group is a well-characterized substituent known to confer antiseptic and antimicrobial properties.[6][7] For instance, 2,4-dichlorobenzyl alcohol is an active ingredient in antiseptic lozenges, effective against a range of bacteria and viruses associated with throat infections.[6][7][8][9] The presence of chlorine atoms on the benzyl ring can enhance lipophilicity and potentially influence interactions with biological targets.

The conjunction of these two moieties in 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde suggests a synergistic or additive effect, making it a prime candidate for investigation as a multi-action therapeutic agent. This guide will delineate a logical and efficient pathway for exploring its anticancer, antimicrobial, and anti-inflammatory potential.

Postulated Mechanisms and Therapeutic Targets

Based on its structural components, we can hypothesize several potential mechanisms of action for 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. A thorough investigation should aim to validate or refute these initial hypotheses.

Anticancer Activity

Pyrrole derivatives have been shown to exert cytotoxic effects on cancer cells through various mechanisms. The planar nature of the pyrrole ring can facilitate intercalation with DNA, while other derivatives can inhibit key enzymes involved in cell proliferation and survival.[2] A primary screening approach should focus on evaluating the compound's general cytotoxicity against a panel of cancer cell lines.

Antimicrobial Activity

The dichlorobenzyl group is a known antiseptic.[6][7] Its mechanism is thought to involve the disruption of microbial cell membranes and denaturation of proteins.[6] The pyrrole nucleus also contributes to antimicrobial effects.[2][3][10] Therefore, it is highly probable that the compound will exhibit activity against a range of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases.[11] Many pyrrole-containing compounds have demonstrated anti-inflammatory properties.[2][12] The potential mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB.[13][14]

The following diagram illustrates the proposed multi-pronged investigational workflow.

Caption: Proposed workflow for evaluating the biological activities of the target compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial screening of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde for anticancer, antimicrobial, and anti-inflammatory activities.

Evaluation of Anticancer Potential

The initial assessment of anticancer activity will focus on determining the compound's effect on cancer cell viability and proliferation. The MTT or MTS assay is a widely used colorimetric method for this purpose.[15][16]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[16]

Protocol:

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the media in the wells with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT/MTS Assay:

-

Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Evaluation of Antimicrobial Potential

The antimicrobial activity will be assessed by determining the compound's ability to inhibit the growth of pathogenic bacteria and fungi. The disk diffusion method provides a qualitative initial screen, while the broth microdilution method determines the quantitative Minimum Inhibitory Concentration (MIC).[17][18][19]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Evenly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.[19]

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde.

-

Place the disks on the surface of the inoculated agar plates.

-

Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

Result Measurement:

-

Measure the diameter of the zone of inhibition in millimeters.

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[17]

Protocol:

-

Compound Dilution:

-

In a 96-well microplate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

-

Inoculation:

-

Add a standardized inoculum of the test microorganism to each well.

-

-

Controls:

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Data Presentation:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus (Gram-positive) | ||

| E. coli (Gram-negative) | ||

| C. albicans (Fungus) |

Evaluation of Anti-inflammatory Potential

The anti-inflammatory activity can be initially screened by assessing the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20]

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide. The Griess assay is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Presentation:

| Concentration (µM) | % NO Inhibition | % Cell Viability |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 |

The following diagram illustrates the workflow for the NO inhibition assay.

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Concluding Remarks and Future Directions

The structured experimental approach outlined in this guide provides a robust foundation for the initial characterization of the biological activities of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. Positive results in any of these primary screens will warrant further, more detailed investigations.

-

For promising anticancer activity: Subsequent studies could include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of specific signaling pathways.[21][22][23]

-

For significant antimicrobial activity: Further testing against a broader panel of clinical isolates, including antibiotic-resistant strains, would be necessary. Time-kill kinetic studies could also be performed.[24][25]

-

For potent anti-inflammatory effects: The next steps would involve measuring the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 using ELISA, and exploring the underlying molecular mechanisms, such as the NF-κB signaling pathway.[13][26]

This guide serves as a starting point for unlocking the therapeutic potential of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. A systematic and rigorous evaluation, as detailed herein, will be crucial in determining its future as a potential drug candidate.

References

-

In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

-

Bioassays for anticancer activities. PubMed. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Athmic Biotech Solutions. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PMC. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

-

Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. [Link]

-

Pyrrole-2-carboxaldehyde. PubChem. [Link]

-

2,4-Dichlorobenzyl alcohol. Wikipedia. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. IJGM. [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

-

Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. ResearchGate. [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. [Link]

-

Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rjptonline.org [rjptonline.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 7. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. athmicbiotech.com [athmicbiotech.com]

- 14. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. apec.org [apec.org]

- 20. researchgate.net [researchgate.net]

- 21. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 23. noblelifesci.com [noblelifesci.com]

- 24. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) and handling precautions for dichlorobenzyl pyrroles

Executive Summary & Compound Identity

Dichlorobenzyl pyrroles (e.g., 1-(2,4-dichlorobenzyl)-1H-pyrrole) represent a specialized class of N-substituted heterocycles frequently utilized as pharmacophores in antifungal agents (azole analogs), kinase inhibitors, and antimycobacterial research.

Unlike stable commodity chemicals, these compounds possess a "dual-threat" reactivity profile:

-

The Pyrrole Ring: Electron-rich and acid-sensitive, prone to oxidative polymerization (turning black/tarry) upon exposure to air or light.[1]

-

The Dichlorobenzyl Moiety: Increases lipophilicity and biological half-life, potentially enhancing dermal absorption and systemic toxicity compared to non-halogenated analogs.

This guide defines the Composite Safety Profile for this class, synthesizing data from structural analogs (N-benzylpyrrole) and functional group reactivity.

Composite Safety Data Sheet (SDS) Summary

Note: As specific CAS numbers vary by isomer, this profile represents the "Worst-Case" precautionary standard for the class.

Hazard Identification (GHS Classification)

| Category | GHS Code | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | H301/H302 | Toxic if swallowed. | DANGER |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] | WARNING |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] | WARNING |

| Sensitization | H317 | May cause an allergic skin reaction. | WARNING |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[2] | - |

Physical & Chemical Properties

| Property | Value / Characteristic | Relevance to Safety |

| Physical State | Solid (low melting) or viscous oil | Spills may require solvent-based cleanup. |

| Solubility | Insoluble in water; Soluble in DCM, DMSO | Lipophilic: Penetrates gloves/skin easily. |

| Flash Point | >110°C (Predicted) | Combustible, not highly flammable. |

| Reactivity | Acid-Sensitive / Photosensitive | CRITICAL: Polymerizes with strong acids; degrades in light. |

Safe Handling Lifecycle & Engineering Controls

Handling dichlorobenzyl pyrroles requires a "Chain of Custody" approach to prevent both personnel exposure and compound degradation.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Certified Chemical Fume Hood or a Glovebox (if the specific analog is a liquid lachrymator).

-

Atmosphere: Argon or Nitrogen blanket is required for storage.[1]

-

Waste Streams: Segregate as Halogenated Organic Waste . Do not mix with acidic waste streams (risk of exothermic polymerization).

Workflow Visualization

The following diagram outlines the mandatory safety workflow for handling these compounds in a research setting.

Caption: Figure 1. Chain of Custody for Dichlorobenzyl Pyrroles.[5] Note the critical temperature equilibration step before opening cold vials.

Stability & Degradation Mechanisms

Researchers often report these compounds turning from "colorless oil" to "black tar." This is not always contamination but rather an intrinsic property of the pyrrole ring.

The Oxidative Polymerization Pathway

The electron-rich pyrrole ring is susceptible to radical cation formation, initiated by light or trace acids. The dichlorobenzyl group does not protect the ring from this degradation.

Caption: Figure 2. Degradation pathway.[1][6][7] Exclusion of light and acid is critical to prevent the formation of insoluble polypyrrole tars.

Stabilization Protocol

To ensure experimental reproducibility, follow this self-validating storage protocol:

-

Purify: If the compound is dark, filter through a short plug of basic alumina (neutralizes trace acids) using hexanes/DCM.

-

Aliquot: Do not freeze/thaw the bulk bottle repeatedly. Aliquot into single-use amber vials.

-

Inert: Flush headspace with Argon (heavier than air) rather than Nitrogen for optimal protection.

Emergency Response & First Aid

Exposure Scenarios

-

Skin Contact: The lipophilic nature of the dichlorobenzyl group facilitates dermal absorption.

-

Action: Immediately wash with soap and water for 15 minutes. Do not use ethanol or organic solvents, as they may increase skin permeability.

-

-

Eye Contact: High risk of corneal damage.

Spill Management (Laboratory Scale)

-

Evacuate: Clear the immediate area.

-

PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a respirator if the compound is volatile or if dust is generated.

-

Neutralize/Absorb:

-

Absorb liquids with vermiculite or sand.

-

Expert Tip: If the spill is on a porous surface, treat the area with a dilute surfactant solution to emulsify the lipophilic residue before wiping.

-

-

Disposal: Place materials in a sealed container labeled "Hazardous Waste: Toxic, Halogenated."

References

-

PubChem. (n.d.). Compound Summary: N-Benzylpyrrole (CID 74922).[3] National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 1-(2,4-dichlorobenzyl)-1H-pyrrole analogs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 1H-Pyrrole, 1-(phenylmethyl)- | C11H11N | CID 74922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in drug discovery and development. Recognizing the critical role of stability in determining the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), this document outlines a suite of robust analytical methodologies. We delve into the principles and practical execution of forced degradation studies, thermal analysis techniques, and stability-indicating analytical methods. By integrating established scientific principles with actionable protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of novel chemical entities.

Introduction: The Imperative of Stability in Drug Development

The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is fraught with challenges, chief among them being the intrinsic stability of the molecule. Thermodynamic stability, a measure of a system's energy state, directly influences a compound's susceptibility to degradation under various environmental stimuli. For a molecule such as 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, which features a reactive aldehyde moiety and a pyrrole ring susceptible to oxidation, a thorough understanding of its stability profile is paramount.

Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.[1] Therefore, a proactive and systematic approach to stability testing is not merely a regulatory requirement but a fundamental aspect of robust drug development.

This guide will provide the scientific rationale and detailed protocols for a comprehensive stability assessment of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, focusing on:

-

Chemical Stability: Evaluating the impact of hydrolysis, oxidation, photolysis, and thermal stress.

-

Physical Stability: Assessing thermal behavior, including melting point and decomposition temperature.

-

Analytical Excellence: Establishing a stability-indicating method for the accurate quantification of the parent compound and its degradation products.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool for elucidating the intrinsic stability of a drug substance.[2] By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate degradation and identify potential degradation pathways.[3] This information is crucial for developing stable formulations and establishing appropriate storage conditions.[1]

Rationale for Stress Conditions

The choice of stress conditions is dictated by the chemical functionalities of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. The key structural alerts include:

-

Pyrrole Ring: Prone to oxidation and polymerization.[4]

-

Aldehyde Group: Susceptible to oxidation to a carboxylic acid and other reactions.

-

Benzyl Group: Generally stable, but the dichloro-substitution may influence electronic properties.

-

Overall Aromatic System: Can be susceptible to photolytic degradation.

Based on these features, the following stress conditions are recommended:

Experimental Protocols for Forced Degradation

Objective: To generate a degradation profile of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde under various stress conditions. A degradation of 5-20% is generally considered optimal for method validation.[3]

Starting Material: A well-characterized batch of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde with a purity of >99%. A stock solution of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) should be prepared.

2.2.1. Acidic and Basic Hydrolysis

-

Protocol:

-

Prepare three sets of solutions:

-

Acidic: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).

-

Basic: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH).

-

Neutral: Mix the stock solution with purified water.

-

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples immediately upon withdrawal.

-

Dilute the samples to a suitable concentration for analysis.

-

-

Causality: The aldehyde and the pyrrole ring may exhibit susceptibility to hydrolysis under acidic or basic conditions. Elevated temperatures are used to accelerate the degradation process.

2.2.2. Oxidative Degradation

-

Protocol:

-

Prepare a solution of the compound in the presence of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protect it from light.

-

Withdraw and analyze aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Causality: The aldehyde group is a prime target for oxidation, potentially forming the corresponding carboxylic acid. The electron-rich pyrrole ring is also susceptible to oxidative degradation.[4]

2.2.3. Thermal Degradation

-

Protocol:

-

Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C).

-

Prepare a solution of the compound and reflux it at a high temperature.

-

Sample the solid and the solution at various time points for analysis.

-

-

Causality: This study assesses the compound's stability at elevated temperatures that might be encountered during manufacturing or storage.

2.2.4. Photolytic Degradation

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

-

Causality: The aromatic rings and the conjugated system in the molecule can absorb UV-Vis radiation, leading to photochemical degradation.

Diagram of the Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Thermal Stability Assessment: DSC and TGA

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for this purpose.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[7]

-

Protocol:

-

Accurately weigh 2-5 mg of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow versus temperature to obtain the DSC thermogram.

-

-

Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can provide an indication of purity. Exothermic events may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material.[7]

-

Protocol:

-

Place 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

-

Data Interpretation: The TGA curve will show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The profile of mass loss can provide insights into the decomposition mechanism.

Diagram of Thermal Analysis Workflow:

Caption: Workflow for DSC and TGA thermal analysis.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative method that can detect changes in the quality of a drug substance over time.[8] For 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

Method Development and Validation

The development of a stability-indicating HPLC method involves optimizing the chromatographic conditions to achieve adequate separation between the parent compound and all potential degradation products.

-

Protocol for Method Development:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength of maximum absorbance for the parent compound should be chosen for quantification.

-

Optimization: Inject a mixture of the stressed samples and adjust the gradient, flow rate, and temperature to achieve a resolution of >1.5 between all peaks.

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including an assessment of:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Illustrative Data Presentation

The following tables present hypothetical, yet plausible, data that could be obtained from the stability studies described.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (Peak Area %) |

| 0.1 M HCl (60°C) | 24 | 88.5 | 2 | 7.2 |

| 0.1 M NaOH (60°C) | 24 | 91.2 | 1 | 5.8 |

| 3% H₂O₂ (RT) | 24 | 85.3 | 3 | 9.1 |

| Thermal (80°C) | 24 | 98.1 | 1 | 1.5 |

| Photolytic | - | 94.6 | 2 | 3.9 |

Table 2: Thermal Analysis Data

| Technique | Parameter | Result |

| DSC | Melting Onset | 115.2 °C |

| DSC | Melting Peak (Tm) | 118.5 °C |

| TGA | Onset of Decomposition (Td) | 235.8 °C |

| TGA | Mass Loss at 300°C | 15.7% |

Conclusion and Future Directions

This guide has provided a comprehensive, scientifically grounded framework for the evaluation of the thermodynamic stability of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde. The successful execution of the described forced degradation studies, thermal analyses, and the development of a validated stability-indicating HPLC method will yield a robust stability profile for this compound.

The data generated will be instrumental in:

-

Identifying critical stability liabilities.

-

Elucidating degradation pathways.

-

Guiding the development of a stable pharmaceutical formulation.

-

Establishing appropriate storage conditions and shelf-life.

Further characterization of the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a critical next step to fully understand the degradation pathways and to assess the safety of any impurities.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

- Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(2), 54-65.

- Jatto, E., & Okhamafe, A. O. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Allied Sciences, 9(2), 1533-1544.

- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.

- Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

- Vladimirova, S. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.

-

ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC) of heterochelates. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. Retrieved from [Link]

-